Fosfructose-3-13C (sodium)
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H10Na4O12P2 |
|---|---|
Molecular Weight |
429.04 g/mol |
IUPAC Name |
tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(413C)hexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i6+1;;;; |
InChI Key |
MVVGIYXOFMNDCF-WUMGRJJYSA-J |
Isomeric SMILES |
C([C@H]([C@H]([13C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Isotopic Labeling Strategies and Synthetic Considerations for Fosfructose 3 13c Sodium
Principles of Positional ¹³C Enrichment in Carbohydrates
Positional ¹³C enrichment involves the specific placement of a ¹³C atom at a defined carbon position within a molecule, in contrast to uniform labeling where all carbons are enriched. wikipedia.org This targeted approach is crucial for elucidating the mechanisms of enzymatic reactions and tracking the transformation of specific carbon atoms within a metabolic pathway. wikipedia.orgresearchgate.net The measurement of ¹³C enrichment can be achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). oup.combiorxiv.org NMR spectroscopy can distinguish between different ¹³C isotopomers based on ¹³C-¹³C coupling patterns, providing detailed positional information. oup.com Mass spectrometry, particularly when coupled with gas or liquid chromatography (GC-MS or LC-MS), can determine the mass shift caused by the ¹³C isotope in molecular ions and specific fragment ions, which helps in localizing the label. researchgate.netbiorxiv.org
The choice of the labeled position is dictated by the specific metabolic pathway under investigation. For instance, labeling at different positions of a glucose molecule can reveal the relative activities of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the Krebs cycle. nih.gov The underlying principle of using ¹³C-labeled compounds as tracers is that the isotopic enrichment of the tracer is significantly higher than the natural abundance of ¹³C (~1.1%), allowing its metabolic fate to be distinguished from endogenous pools. humankinetics.com
Design Rationale for ¹³C Labeling at the C-3 Position of Fosfructose
The decision to label fosfructose at the C-3 position is strategically driven by its central role in glycolysis and gluconeogenesis. Fructose-1,6-bisphosphate, a key intermediate, is cleaved by aldolase (B8822740) into two triose phosphates: dihydroxyacetone phosphate (DHAP), which contains carbons 1, 2, and 3 of the original fructose (B13574) molecule, and glyceraldehyde-3-phosphate (GAP), containing carbons 4, 5, and 6. Therefore, a ¹³C label at the C-3 position of fructose will specifically appear at the C-3 position of DHAP.
This specific labeling allows for the detailed study of several key metabolic steps:
Aldolase and Triosephosphate Isomerase Activity: The scrambling of the ¹³C label between the C-1 and C-6 positions of fructose-1,6-bisphosphate, which can be monitored by NMR, provides direct evidence for the reversibility of the aldolase and triosephosphate isomerase reactions. oup.com
Glycolytic vs. Gluconeogenic Flux: By tracing the fate of the ¹³C-3 label, researchers can differentiate between the forward flux through glycolysis and the reverse flux through gluconeogenesis.
Pentose Phosphate Pathway (PPP) Involvement: The entry of fructose-6-phosphate (B1210287) into the non-oxidative branch of the PPP leads to the rearrangement of the carbon skeleton. Tracking the ¹³C label from the C-3 position can help quantify the flux through this pathway. oup.com
Retrosynthetic Approaches for Specifically Labeled Fructose Phosphates
Retrosynthesis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical disconnections. rsc.orgyoutube.com For specifically labeled fructose phosphates like Fosfructose-3-¹³C (sodium salt), retrosynthetic analysis can suggest both chemical and enzymatic pathways. rsc.orgnih.gov
A common retrosynthetic strategy for fructose-6-phosphate involves the aldol (B89426) condensation of dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP), catalyzed by aldolase. To introduce a ¹³C label at the C-3 position of fructose-6-phosphate, one would require [3-¹³C]-DHAP. This, in turn, can be derived from simpler labeled precursors.
Another approach considers the isomerization of glucose-6-phosphate to fructose-6-phosphate, catalyzed by phosphoglucose (B3042753) isomerase. This would necessitate the synthesis of [3-¹³C]-glucose-6-phosphate. The retrosynthesis of this labeled glucose derivative could lead back to simpler, commercially available ¹³C-labeled starting materials like [¹³C]-cyanide or [¹³C]-nitromethane, which can be used to build the carbon backbone of the sugar.
Enzymatic retrosynthesis offers a powerful alternative, leveraging the high specificity of enzymes to construct complex molecules. rsc.orgnih.gov A retrosynthetic plan might involve a series of enzymatic steps starting from a simple, readily available ¹³C-labeled precursor. nih.gov
Chemical Synthesis Pathways for Precursor ¹³C-Enriched Compounds
For the synthesis of monosaccharides labeled at specific positions, methods often involve the use of small, ¹³C-enriched building blocks. For instance, [¹³C]-labeled cyanide or nitromethane (B149229) can be used in chain-extension reactions of smaller sugars to introduce a labeled carbon atom. The synthesis of ¹³C-labeled pyruvate (B1213749) is also a valuable strategy, as pyruvate can serve as a precursor in various enzymatic syntheses. preprints.org For example, sodium pyruvate-3-¹³C is commercially available and can be synthesized from starting materials like [¹³C]-methyl iodide. sigmaaldrich.com
Enzymatic Synthesis Approaches for ¹³C-Fosfructose Derivatives
Enzymatic synthesis offers significant advantages over chemical methods for preparing isotopically labeled carbohydrates, including high regio- and stereoselectivity under mild reaction conditions. mdpi.com A common and efficient method for synthesizing a variety of ¹³C-substituted D-fructose phosphates utilizes enzymes of the glycolytic pathway. nih.gov
A "one-pot" synthesis can be designed where commercially available enzymes and cofactors are incubated with a ¹³C-labeled precursor. nih.gov For example, starting from [3-¹³C]-pyruvate or [3-¹³C]-L-alanine, a series of enzymatic reactions can be orchestrated to produce the desired labeled fructose phosphate. nih.gov This approach has been demonstrated to yield millimole quantities of the product in good yield. nih.gov
The key enzymes in such a synthetic cascade could include:
Alanine dehydrogenase or lactate (B86563) dehydrogenase: To convert the initial labeled precursor into a glycolytic intermediate.
A sequence of glycolytic enzymes: To convert the initial intermediate into dihydroxyacetone phosphate (DHAP) or glyceraldehyde-3-phosphate (GAP).
Fructose-bisphosphate aldolase: To catalyze the condensation of DHAP and GAP to form fructose-1,6-bisphosphate. nih.gov
Fructose-1,6-bisphosphatase: To dephosphorylate fructose-1,6-bisphosphate to yield fructose-6-phosphate.
This enzymatic approach is highly versatile, as the substrate specificity of aldolase allows for the use of various aldehydes, enabling the synthesis of a wide range of ¹³C-substituted sugars and sugar phosphates. nih.gov
Isotopic Purity and Regiochemical Integrity of Fosfructose-3-¹³C (sodium)
Ensuring the isotopic purity and regiochemical integrity of Fosfructose-3-¹³C (sodium salt) is paramount for its effective use as a tracer in metabolic studies. Isotopic purity refers to the percentage of molecules that contain the ¹³C label at the desired position, while regiochemical integrity confirms that the label is exclusively at the intended carbon atom.
Several analytical techniques are employed to verify these parameters:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a powerful tool for determining the exact position and enrichment of the ¹³C label. oup.com The chemical shift of the labeled carbon provides direct evidence of its position in the molecule. Furthermore, the presence and pattern of ¹³C-¹³C and ¹³C-¹H coupling constants can confirm the location of the label and assess the extent of enrichment. oup.com
Mass Spectrometry (MS): High-resolution mass spectrometry can accurately determine the molecular weight of the labeled compound, confirming the incorporation of the ¹³C isotope. biorxiv.org Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the analysis of the resulting fragment ions can pinpoint the location of the label. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is also a common method for analyzing the isotopic enrichment of carbohydrates after appropriate derivatization. researchgate.net
Advanced Analytical Methodologies for Detection and Quantification of Fosfructose 3 13c Sodium and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C Labeling Analysis
NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the structural and chemical properties of molecules. It is particularly powerful for isotopic labeling studies as it can distinguish between different isotopomers (molecules that differ only in their isotopic composition) and provide positional information of the label. frontiersin.orgresearchgate.net
High-Resolution 13C NMR Spectroscopy Principles
High-resolution 13C NMR spectroscopy directly detects the 13C nucleus, which has a natural abundance of approximately 1.1%. In isotopic labeling studies, the incorporation of 13C at specific positions in a molecule, such as in Fosfructose-3-13C, leads to a significant enhancement of the signal corresponding to that carbon atom. The chemical shift of the 13C nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint for each carbon atom in a molecule. organicchemistrydata.org This allows for the unambiguous identification of the labeled position.
One of the key advantages of 13C NMR is its high spectral resolution, which minimizes signal overlap, a common challenge in the analysis of complex biological mixtures. frontiersin.org The large spectral width of over 200 ppm for 13C NMR helps in resolving individual carbon signals. frontiersin.org However, a primary limitation of direct 13C NMR is its inherent low sensitivity compared to 1H NMR. nih.gov Isotopic enrichment, as with Fosfructose-3-13C, helps to overcome this limitation. frontiersin.org
1H-13C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) for Positional Enrichment Mapping
Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, are invaluable for mapping the positional enrichment of 13C in metabolites derived from Fosfructose-3-13C. These methods correlate the chemical shifts of protons (1H) and carbons (13C), providing detailed connectivity information.
HSQC (Heteronuclear Single Quantum Coherence): This experiment detects correlations between directly bonded 1H and 13C atoms. nih.gov In the context of 13C-labeled metabolites, the presence of a cross-peak in an HSQC spectrum confirms the 13C enrichment at a specific carbon atom that is attached to a proton. The increased chemical shift dispersion of the 2D spectrum significantly reduces signal overlap compared to 1D 1H NMR. nih.gov For a fully 13C-labeled sugar mixture, HSQC can distinguish between different isomers present in solution. acs.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (2JCH and 3JCH couplings). nih.gov This is particularly useful for identifying the position of the 13C label in relation to other parts of the molecule and for assigning the structure of metabolites. HMBC can provide a nearly complete 1H-13C spin system, which aids in the accurate identification of metabolites in complex mixtures. nih.gov
The combination of HSQC and HMBC experiments allows for the comprehensive mapping of 13C labeling patterns in metabolites, providing crucial data for metabolic flux analysis. frontiersin.orgnih.gov
Quantitative 13C NMR for Isotopic Abundance Determination
Quantitative 13C NMR (qNMR) is a powerful method for determining the abundance of 13C at specific positions within a molecule. nih.gov This technique is essential for calculating the fractional enrichment of metabolites, which is a key parameter in metabolic flux analysis. springernature.com By comparing the integral of the 13C-enriched signal to that of a known internal standard or to the signals of unlabeled carbons, the degree of isotopic incorporation can be precisely measured.
Several factors must be considered to ensure accurate quantification in 13C NMR. These include the nuclear Overhauser effect (NOE), which can enhance signal intensities, and the spin-lattice relaxation time (T1), which affects the rate at which the nuclei return to their equilibrium state. Appropriate experimental parameters, such as long relaxation delays and the use of inverse-gated decoupling, are employed to suppress the NOE and ensure full relaxation, leading to accurate quantitative data. researchgate.net It has been demonstrated that isotopic 13C NMR can achieve a high precision with a repeatability standard deviation of less than or equal to 0.8 per thousand for determining 13C abundance at each carbon position in glucose. nih.govresearchgate.net
Dynamic Nuclear Polarization (DNP) Enhanced 13C NMR Applications
Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the signal intensity in NMR spectroscopy by transferring the high polarization of electron spins to nuclear spins. aip.org This sensitivity enhancement, which can be in the order of 10,000-fold for non-protonated 13C sites, is particularly beneficial for studying low-concentration metabolites or for acquiring spectra in a shorter time. researchgate.net
In the context of Fosfructose-3-13C and its metabolites, DNP-enhanced 13C NMR can be applied to analyze complex biological extracts where the concentrations of key intermediates may be very low. researchgate.net The technique involves doping the sample with a stable radical and irradiating it with microwaves at low temperatures. nih.gov Dissolution DNP, where the hyperpolarized sample is rapidly dissolved and transferred to a high-resolution NMR spectrometer, allows for the analysis of metabolites in the liquid state with greatly improved sensitivity. researchgate.net This enables the detection and quantification of 13C-labeled metabolites that would otherwise be below the limit of detection of conventional NMR. d-nb.info
Mass Spectrometry (MS) Techniques for Isotopic Profiling
Mass spectrometry is another cornerstone technique for isotopic profiling in metabolic studies. It offers exceptional sensitivity and is capable of providing information on the mass distribution of isotopologues.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. nih.govresearchgate.net For non-volatile metabolites like sugar phosphates, a derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC analysis. nih.govajrsp.com
A common derivatization procedure for sugar phosphates involves a two-step process: oximation followed by silylation. nih.govajrsp.com Oximation protects the carbonyl group, while silylation replaces active hydrogens on hydroxyl and phosphate (B84403) groups with trimethylsilyl (B98337) (TMS) groups. biorxiv.org This process makes the polar sugar phosphates more hydrophobic and suitable for GC separation. nih.gov
Once separated by the gas chromatograph, the derivatized metabolites enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum contains information about the molecular weight of the derivatized metabolite and its fragmentation pattern. In a 13C labeling experiment, the incorporation of 13C atoms from Fosfructose-3-13C into downstream metabolites will result in a mass shift in the molecular ion and its fragments. By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms), the extent of label incorporation can be quantified. nih.govshimadzu.com This data is crucial for calculating metabolic fluxes. nih.govnih.gov
The fragmentation patterns of the derivatized metabolites can also provide positional information about the 13C label, although this is often more complex to interpret than in NMR. researchgate.netmdpi.com However, by carefully selecting and analyzing specific fragment ions, it is possible to deduce the labeling pattern within the carbon skeleton of the metabolite. shimadzu.commdpi.com
Table 1: Comparison of Analytical Techniques for 13C-Labeled Metabolite Analysis
| Feature | High-Resolution 13C NMR | HSQC/HMBC | Quantitative 13C NMR | DNP-Enhanced 13C NMR | GC-MS |
|---|---|---|---|---|---|
| Principle | Direct detection of 13C nuclei | Correlation of 1H and 13C nuclei | Measurement of 13C signal integrals | Polarization transfer from electrons to nuclei | Separation by GC, detection by MS |
| Information Provided | Positional enrichment, chemical environment | 1H-13C connectivity (1-bond and 2-3 bonds) | Isotopic abundance, fractional enrichment | Enhanced signal for low concentration metabolites | Mass isotopomer distribution, fragmentation patterns |
| Sensitivity | Low | Moderate | Low to Moderate | Very High | High |
| Resolution | High | High | High | High | High (GC), Moderate (MS) |
| Sample Preparation | Minimal | Minimal | Minimal | Requires radical, low temperature | Derivatization required |
| Key Advantage | Direct, non-destructive, high resolution | Detailed structural and connectivity information | Accurate quantification of isotopic abundance | Unprecedented sensitivity | High sensitivity and throughput |
| Limitation | Low sensitivity | Longer acquisition times | Requires careful experimental setup for accuracy | Complex instrumentation, transient hyperpolarization | Indirect analysis, potential for isotope effects during derivatization |
Table 2: Common Derivatization Reagents for GC-MS Analysis of Sugar Phosphates
| Derivatization Step | Reagent | Purpose |
|---|---|---|
| Oximation | Methoxyamine hydrochloride (MEOX) | Protects the carbonyl group, prevents ring formation, and reduces the number of isomers. biorxiv.org |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Replaces active hydrogens on hydroxyl and phosphate groups with TMS groups, increasing volatility and thermal stability. |
| Trimethylchlorosilane (TMCS) | Often used as a catalyst in the silylation reaction. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Metabolites
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely adopted technique for the analysis of intact metabolites from biological systems. For a polar and charged molecule like Fosfructose-3-13C and its phosphorylated derivatives, LC-MS offers the requisite sensitivity and selectivity. The initial chromatographic separation resolves the analyte of interest from a complex biological matrix, which is then introduced into the mass spectrometer for detection based on its mass-to-charge ratio (m/z).
In a typical LC-MS workflow for analyzing 13C-labeled sugar phosphates, a reversed-phase ion-pairing or hydrophilic interaction liquid chromatography (HILIC) column is often employed. The mass spectrometer, frequently a triple quadrupole or a high-resolution instrument like an Orbitrap or time-of-flight (TOF) analyzer, is operated in negative ion mode to detect the deprotonated molecular ions of the sugar phosphates. The incorporation of a single 13C atom in Fosfructose-3-13C results in a +1 Dalton shift in its mass compared to the unlabeled counterpart, allowing for its differentiation and quantification.
A key advantage of LC-MS is its ability to measure the entire pool of an intact metabolite, providing a direct readout of the extent of label incorporation. This is crucial for determining the enrichment of Fosfructose-3-13C in a given sample and for tracking its conversion to downstream metabolites.
| Parameter | Typical Value/Condition |
| Chromatography Mode | HILIC or Reversed-Phase Ion-Pairing |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Mass Analyzer | Triple Quadrupole, Orbitrap, TOF |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
Tandem Mass Spectrometry (MS/MS) for Fragment-Specific Isotopic Information
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information by subjecting the isolated parent ion to fragmentation. This process, known as collision-induced dissociation (CID), generates characteristic fragment ions that can be used to confirm the identity of the metabolite and to pinpoint the location of the isotopic label within the molecule.
For Fosfructose-3-13C, the parent ion would be selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions analyzed in the second mass analyzer. By comparing the fragmentation patterns of the labeled and unlabeled fructose-1,6-bisphosphate, researchers can determine which fragments retain the 13C label. This is particularly valuable for distinguishing between different metabolic pathways that may lead to the same downstream product but with different labeling patterns. For instance, the cleavage of the fructose (B13574) bisphosphate molecule can yield triose phosphates, and MS/MS can reveal the isotopic enrichment in these specific fragments. This methodology is often performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which offers exceptional sensitivity and specificity for targeted quantification of labeled metabolites and their fragments. springernature.comnih.govunt.eduosti.govresearchgate.netresearchgate.netcreative-proteomics.com
| Technique | Information Gained |
| Precursor Ion Scan | Identifies all parent ions that produce a specific fragment ion. |
| Product Ion Scan | Provides the fragmentation pattern of a selected parent ion. |
| Neutral Loss Scan | Identifies all parent ions that lose a specific neutral fragment. |
| Multiple Reaction Monitoring (MRM) | Quantifies a specific parent-fragment transition with high sensitivity and selectivity. |
High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis
High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide the mass accuracy and resolving power necessary to distinguish between ions with very similar m/z values. nih.gov This capability is indispensable for the analysis of 13C-labeled compounds, as it allows for the clear separation of the different isotopologue peaks (M+1, M+2, etc.) from the monoisotopic peak (M+0).
The high mass accuracy of HRMS reduces the ambiguity in metabolite identification by enabling the determination of elemental compositions. For metabolic tracing studies with Fosfructose-3-13C, HRMS can accurately measure the mass isotopologue distribution (MID) of the parent compound and its metabolites. rsc.orgacs.org The MID provides detailed information on the number of 13C atoms incorporated into each molecule, which is fundamental for metabolic flux analysis. researchgate.netspringernature.com This level of detail is crucial for understanding the contributions of different carbon sources to a particular metabolic pool and for resolving complex metabolic networks.
| Mass Spectrometer Type | Typical Mass Resolution | Key Advantage for 13C Analysis |
| Time-of-Flight (TOF) | 10,000 - 40,000 | Fast acquisition speed, good for coupling with fast chromatography. |
| Orbitrap | 60,000 - >240,000 | High mass accuracy and resolution, excellent for isotopologue analysis. |
| FT-ICR | >1,000,000 | Ultra-high resolution, capable of resolving isotopic fine structure. |
Chromatographic Separation Techniques Prior to Spectroscopic Analysis
The complexity of biological extracts necessitates a robust separation step prior to mass spectrometric analysis to reduce ion suppression and to resolve isomeric compounds. The choice of chromatographic technique is dictated by the physicochemical properties of the analytes of interest.
Anion-Exchange Chromatography for Charged Phosphate Metabolites
Anion-exchange chromatography (AEC) is a powerful technique for the separation of negatively charged molecules such as sugar phosphates. sielc.comrsc.org The stationary phase in AEC consists of a solid support functionalized with positively charged groups. At an appropriate pH, the negatively charged phosphate groups of Fosfructose-3-13C and its metabolites interact with the stationary phase. Elution is typically achieved by increasing the concentration of a competing anion (e.g., chloride or carbonate) in the mobile phase, which displaces the analytes from the column. psu.edu
AEC is particularly well-suited for separating sugar phosphates based on their number of phosphate groups, as molecules with more phosphate groups will have a stronger interaction with the stationary phase and thus a longer retention time. springernature.comjst.go.jpresearchgate.net This allows for the effective separation of fructose-1,6-bisphosphate from fructose-6-phosphate (B1210287) and other monophosphorylated sugars.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a popular alternative for the separation of polar and hydrophilic compounds that are poorly retained on traditional reversed-phase columns. oup.com The HILIC stationary phase is polar (e.g., silica, amide), and the mobile phase is typically a mixture of a high concentration of an organic solvent (e.g., acetonitrile) and a low concentration of an aqueous buffer. nih.govchromatographyonline.comnih.gov
Under these conditions, a water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition between this layer and the bulk mobile phase. Elution is achieved by increasing the proportion of the aqueous component in the mobile phase. HILIC provides excellent separation of a wide range of polar metabolites, including sugar phosphates, and is highly compatible with ESI-MS. rsc.orghelixchrom.com
Sample Preparation Methodologies for 13C-Enriched Biological Samples
The goal of sample preparation in metabolomics is to efficiently extract the metabolites of interest from the biological matrix while simultaneously quenching metabolic activity to ensure that the measured metabolite levels accurately reflect the state of the system at the time of sampling.
For studies involving 13C-labeled compounds, a common procedure involves rapid quenching of metabolism, often using cold solvents such as methanol (B129727) or a methanol/water mixture, followed by extraction of the metabolites. frontiersin.org A widely used extraction solvent is a mixture of methanol, chloroform (B151607), and water, which allows for the separation of polar metabolites (including sugar phosphates) in the aqueous phase from lipids in the organic phase. dkfz.de
Following extraction, the samples are typically centrifuged to remove cellular debris and proteins. The supernatant containing the metabolites can then be dried and reconstituted in a solvent compatible with the subsequent LC-MS analysis. It is crucial to include internal standards, ideally 13C-labeled versions of the analytes of interest, to control for variations in extraction efficiency and instrument response. rsc.orgacs.orgshimadzu.commdc-berlin.de
| Step | Purpose | Common Method |
| Quenching | To halt enzymatic activity and preserve the metabolic state. | Rapid addition of cold solvent (e.g., -80°C methanol). |
| Extraction | To solubilize metabolites from the cellular matrix. | Use of a biphasic solvent system (e.g., methanol/chloroform/water). |
| Purification | To remove interfering substances like proteins and salts. | Centrifugation, solid-phase extraction (SPE). |
| Concentration | To increase analyte concentration for improved detection. | Evaporation under vacuum or nitrogen stream. |
| Reconstitution | To dissolve the sample in a solvent suitable for analysis. | Re-suspending the dried extract in the initial mobile phase. |
Metabolite Extraction from Cellular and Tissue Matrices
The initial and most critical step in the analysis of intracellular metabolites like Fosfructose-3-13C is the rapid cessation of all enzymatic activity, a process known as quenching, followed by efficient extraction. mdpi.com The goal is to preserve the in vivo metabolic state at the moment of sampling, preventing the degradation or interconversion of target analytes. researchgate.net Phosphorylated intermediates, in particular, are susceptible to degradation, making the choice of quenching and extraction protocol paramount for accurate quantification. researchgate.netbiorxiv.org
Quenching: The primary objective of quenching is to instantly halt cellular metabolism. This is typically achieved by rapidly exposing the cells or tissue to a cold environment. Common methods include:
Cold Solvent Quenching: This involves plunging the biological sample into a pre-chilled solvent, often a methanol/water mixture at temperatures of -40°C or below. mdpi.com A 60% v/v methanol solution is frequently cited as a "gold standard" for microbial and yeast studies. mdpi.comresearchgate.net However, for some cell types, cold methanol can cause leakage of intracellular metabolites. researchgate.net
Liquid Nitrogen Quenching: For adherent cells or solid tissues, flash-freezing in liquid nitrogen is an effective method to instantaneously stop metabolic activity. researchgate.netmdpi.com This method is highly efficient at arresting metabolism but requires a subsequent extraction step to separate metabolites from the biomass. mdpi.com
Extraction: Following quenching, metabolites must be extracted from the cellular matrix. The choice of solvent is critical and is based on the principle of "like dissolves like." Since Fosfructose-3-13C and its likely metabolites (other intermediates of glycolysis and the pentose (B10789219) phosphate pathway) are polar, polar or biphasic solvent systems are required.
Boiling Ethanol (B145695): Extraction with hot, buffered ethanol (e.g., 70-75% ethanol at 75-95°C) has proven effective, particularly for yeast. biorxiv.orgnih.gov The heat serves to denature enzymes that could degrade metabolites, while the ethanol efficiently solubilizes polar compounds. This method has been shown to be more accurate for phosphorylated sugars and nucleotides compared to cold-solvent extractions. biorxiv.org
Methanol/Chloroform/Water: This biphasic extraction method, often a modification of the Bligh and Dyer or Folch procedures, allows for the separation of polar metabolites from lipids within a single sample. mdpi.com The polar metabolites, including sugar phosphates, partition into the upper aqueous/methanol phase, while lipids are sequestered in the lower chloroform phase.
Acetonitrile/Methanol/Water: A mixture of cold (-20°C) acetonitrile, methanol, and water (often in a 2:2:1 ratio) can be used as a "one-step" quenching and extraction solution. mdpi.com The inclusion of a small amount of acid, like formic acid, can help stabilize phosphorylated compounds. mdpi.com
The following table summarizes common extraction protocols applicable to the analysis of phosphorylated sugars from various biological matrices.
| Matrix Type | Quenching Method | Extraction Solvent/System | Key Considerations & Findings |
| Suspension Cells (e.g., Yeast, Bacteria) | Cold Methanol (-40°C) | Boiling Buffered Ethanol (70-95°C) | Considered highly accurate for phosphorylated sugars and nucleotides; heat denatures degradative enzymes. biorxiv.orgnih.gov |
| Adherent Mammalian Cells | Liquid Nitrogen | Cold Acetonitrile/Methanol/Water (2:2:1 v/v/v) | Effective for simultaneous extraction of polar and lipid metabolites; minimizes metabolite leakage. researchgate.netmdpi.com |
| Tissue Homogenates | Liquid Nitrogen (pulverization) | Methanol/Chloroform/Water | Allows for partitioning of polar metabolites (aqueous phase) from lipids (organic phase). |
Derivatization Strategies for GC-MS Analysis
Sugar phosphates like Fosfructose-3-13C are polar, non-volatile molecules, making them unsuitable for direct analysis by GC-MS. nih.govajrsp.com Chemical derivatization is therefore a mandatory step to increase their volatility and thermal stability. nih.gov A two-step process involving methoximation followed by silylation is the most widely used and effective method for the comprehensive analysis of sugar phosphates and other carbonyl-containing metabolites. nih.govyoutube.com
Step 1: Methoximation The first step involves a reaction with methoxyamine hydrochloride (MeOx). This reaction targets the ketone group on the fructose backbone of Fosfructose-3-13C. youtube.comnih.gov The purpose of methoximation is twofold:
It prevents the sugar from existing in multiple isomeric forms (e.g., ring and open-chain structures) in solution, which would otherwise lead to multiple, difficult-to-interpret peaks in the chromatogram. nih.govresearchgate.net The reaction "locks" the sugar in its open-chain form. youtube.com
It protects the carbonyl group, increasing the stability of the molecule for the subsequent high-temperature silylation step. youtube.com
The reaction is typically carried out in a solvent like pyridine (B92270) at temperatures ranging from 30°C to 70°C for 30 to 90 minutes. youtube.comnih.gov
Step 2: Silylation Following methoximation, a silylating agent is added to replace the active hydrogens on hydroxyl (-OH) and phosphate (-PO4) groups with a trimethylsilyl (TMS) group. nih.govyoutube.com This dramatically reduces the polarity of the molecule and increases its volatility, allowing it to pass through the gas chromatograph. ajrsp.com
Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS). researchgate.netresearchgate.net MSTFA is often preferred as it is reported to be one of the most volatile reagents, minimizing interference in the chromatogram. youtube.com This reaction is typically performed at temperatures between 37°C and 70°C for 30 minutes to 2 hours. youtube.comresearchgate.net
The resulting derivative, a methoxime-poly-trimethylsilyl-Fosfructose-3-13C, is thermally stable and volatile, making it ideal for separation and quantification by GC-MS. The specific fragmentation patterns of this derivative upon electron ionization in the mass spectrometer allow for both its identification and the determination of the 13C labeling pattern, which is crucial for metabolic flux analysis. shimadzu.comnih.gov
The table below outlines the standard two-step derivatization protocol for GC-MS analysis of keto-sugar phosphates.
| Step | Reagent(s) | Typical Reaction Conditions | Purpose |
| 1. Methoximation | Methoxyamine hydrochloride (MeOx) in Pyridine | 30-90 minutes at 37-70°C | Stabilizes the keto group, prevents ring formation, and reduces the number of isomers, resulting in a single primary peak. youtube.comnih.govresearchgate.net |
| 2. Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) +/- 1% TMCS | 30-120 minutes at 37-70°C | Replaces active hydrogens on hydroxyl and phosphate groups with TMS groups, increasing volatility and thermal stability for GC analysis. nih.govyoutube.com |
Applications in Metabolic Flux Analysis Mfa Within Non Clinical Systems
Principles and Theoretical Foundations of ¹³C-MFA
The core of ¹³C-MFA lies in the principle that the distribution of ¹³C atoms in metabolic products is a direct consequence of the pathway routes and their relative activities. researchgate.net The analysis is fundamentally a data-fitting exercise, where computationally simulated isotopomer distributions from a metabolic model are compared against experimentally measured data. d-nb.info
The application of ¹³C-MFA can be broadly categorized based on the isotopic state of the system.
Isotopic Steady State ¹³C-MFA (SS-MFA): This is the classic approach where cells are cultured with the ¹³C-labeled substrate for a duration sufficient to ensure that the labeling enrichment in all intracellular metabolites becomes constant. d-nb.infofrontiersin.org This assumes that the metabolic system itself is in a steady state (i.e., metabolite concentrations are not changing). sci-hub.se While powerful, achieving a true isotopic steady state can be time-consuming, particularly for metabolites with large pools or slow turnover rates, such as in many mammalian cell cultures. d-nb.info
Isotopically Non-Stationary Metabolic Flux Analysis (INST-MFA): To address the limitations of SS-MFA, INST-MFA was developed. This method uses short-term isotopic transient data, capturing the dynamic labeling of metabolites before an isotopic equilibrium is reached. nih.govresearchgate.net INST-MFA is particularly advantageous for systems that are difficult to maintain in a steady state or for probing the metabolism of organisms with slow growth rates. researchgate.net It requires sampling at multiple time points during the transient phase and involves solving differential equations to model the labeling dynamics, which adds computational complexity but can provide more detailed flux information. frontiersin.orgresearchgate.net A direct comparison of the two methods on a single consistent dataset has shown that the resulting flux data can differ, highlighting the importance of choosing the appropriate modeling approach for the experimental conditions. nih.gov
To interpret the experimental data, a detailed model of the cell's metabolic network is essential. This model includes two key components:
Stoichiometric Model: This defines the biochemical reactions in the network and the relationships between substrates and products, forming the basis for material balances. sci-hub.se
Carbon Transition Network: This is the heart of the ¹³C-MFA model. For every reaction, it specifies the precise mapping of carbon atoms from the reactant molecules to the product molecules. oup.comfrontiersin.org For example, in the context of Fosfructose-3-¹³C, the model would define that the ¹³C label on the third carbon of fructose-6-phosphate (B1210287) is transferred to the third carbon of fructose-1,6-bisphosphate by the enzyme phosphofructokinase.
When fructose-1,6-bisphosphate is cleaved by aldolase (B8822740), the carbon transition model dictates that the ¹³C label from the C3 position will appear on the C3 position of glyceraldehyde-3-phosphate (GAP), while the dihydroxyacetone phosphate (B84403) (DHAP) produced will be unlabeled. This precise tracking is what allows MFA to distinguish between pathways. The entire system of atom transitions and metabolic fluxes is used to computationally predict the mass isotopomer distributions (the fractions of molecules with 0, 1, 2, ... n ¹³C atoms) for measurable metabolites. researchgate.netd-nb.info
Elucidation of Central Carbon Metabolic Pathways
Fosfructose-3-¹³C is particularly useful for dissecting the fluxes within the central carbon metabolism—the interconnected core pathways that provide energy, reducing power, and biosynthetic precursors for the cell.
Glycolysis is the pathway that breaks down six-carbon sugars into pyruvate (B1213749). By introducing [3-¹³C]Fosfructose, which enters glycolysis as labeled fructose-6-phosphate, the ¹³C label can be traced. As mentioned, the cleavage of fructose-1,6-bisphosphate yields [3-¹³C]glyceraldehyde-3-phosphate. This labeled GAP then proceeds through the lower part of glycolysis, resulting in the formation of [3-¹³C]pyruvate and subsequently [3-¹³C]lactate under anaerobic conditions or when aerobic glycolysis is high. elifesciences.org
Measuring the isotopomer distribution of pyruvate or lactate (B86563) can reveal the glycolytic flux. For instance, the presence of a high M+1 signal (molecules with one ¹³C atom) for pyruvate would confirm high activity through this pathway. Furthermore, the bidirectionality of some glycolytic reactions can be assessed. If there is significant reverse flux (gluconeogenesis), the labeled GAP can re-equilibrate with DHAP via triose-phosphate isomerase, leading to potential scrambling of the label if the network allows for it, which can be detected and quantified with sophisticated models. nih.gov
Table 1: Theoretical Carbon-13 Labeling in Glycolysis from [3-¹³C]Fructose
This table illustrates the expected primary labeled forms of key metabolites when a biological system is traced with Fosfructose-3-¹³C. The notation M+1 indicates that the molecule contains one carbon-13 atom.
| Metabolite | Primary Labeled Form | Pathway Step |
| Fructose-6-Phosphate | [3-¹³C]F6P (M+1) | Entry Point |
| Fructose-1,6-Bisphosphate | [3-¹³C]F1,6BP (M+1) | Phosphofructokinase |
| Glyceraldehyde-3-Phosphate | [3-¹³C]GAP (M+1) | Aldolase Cleavage |
| 3-Phosphoglycerate | [3-¹³C]3PG (M+1) | GAP Dehydrogenase |
| Phosphoenolpyruvate | [3-¹³C]PEP (M+1) | Enolase |
| Pyruvate | [3-¹³C]Pyruvate (M+1) | Pyruvate Kinase |
| Lactate | [3-¹³C]Lactate (M+1) | Lactate Dehydrogenase |
The PPP is a crucial pathway that runs parallel to glycolysis, responsible for generating NADPH (for reductive biosynthesis and antioxidant defense) and producing precursors for nucleotide synthesis. nih.gov The entry point into the PPP is glucose-6-phosphate, which can also be formed from fructose-6-phosphate.
Using a [3-¹³C]Fosfructose tracer allows for the quantification of the flux split between glycolysis and the oxidative PPP.
If the [3-¹³C]fructose-6-phosphate enters glycolysis , it produces [3-¹³C]GAP.
If it enters the oxidative PPP , the C1 carbon is lost as CO₂, and the remaining carbons are rearranged. A [3-¹³C]glucose-6-phosphate (isomerized from fructose-6-phosphate) would yield an unlabeled ribulose-5-phosphate after two oxidative steps (loss of C1) and subsequent decarboxylation.
However, the non-oxidative part of the PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. These reactions can re-synthesize fructose-6-phosphate and glyceraldehyde-3-phosphate from pentose (B10789219) phosphates. Tracing with [3-¹³C]Fosfructose can reveal the activity of these reversible reactions. For example, the labeled GAP from glycolysis can be used by transketolase in the reverse direction, leading to labeled pentose phosphates. By analyzing the isotopomer patterns of PPP intermediates and glycolytic products, the relative fluxes through the oxidative and non-oxidative branches can be determined. nih.govresearchgate.net Studies using uniformly labeled [U-¹³C]fructose have successfully quantified hepatic PPP flux by analyzing glycogen (B147801) isotopomers, demonstrating that glucose-6-phosphate derived from different sources (glucose vs. fructose) can be preferentially utilized by the PPP. nih.govcsic.es
The TCA cycle is the central hub of cellular respiration, oxidizing acetyl-CoA to CO₂ to generate ATP and reducing equivalents. The [3-¹³C]pyruvate generated from glycolysis can enter the TCA cycle.
Pyruvate Dehydrogenase (PDH) flux: Pyruvate is decarboxylated to form acetyl-CoA, losing its C1 carbon. Therefore, [3-¹³C]pyruvate will produce [2-¹³C]acetyl-CoA. This labeled acetyl-CoA condenses with oxaloacetate to form [2-¹³C]citrate. As this citrate (B86180) is metabolized through the cycle, the label will appear in subsequent intermediates like α-ketoglutarate and malate.
Anaplerotic flux: Anaplerosis refers to reactions that replenish TCA cycle intermediates. A key anaplerotic reaction is the carboxylation of pyruvate by pyruvate carboxylase (PC) to form oxaloacetate. nih.gov [3-¹³C]pyruvate would form [3-¹³C]oxaloacetate.
By analyzing the isotopomer patterns of TCA cycle intermediates and related amino acids (like glutamate (B1630785) and aspartate, which are in equilibrium with α-ketoglutarate and oxaloacetate, respectively), one can quantify the relative contributions of PDH and PC to the cycle. nih.govbiorxiv.org For example, the condensation of unlabeled acetyl-CoA with [3-¹³C]oxaloacetate would produce [3-¹³C]citrate, a different isotopomer than that produced via the PDH route. The presence and relative abundance of these different labeled forms of citrate and its derivatives allow for a precise calculation of these critical fluxes. nih.gov Cataplerosis, the removal of TCA cycle intermediates for biosynthesis, can also be quantified by measuring the flux of labeled carbon out of the cycle and into biosynthetic products. researchgate.net
Fructose (B13574) Metabolism and Interconversion with Glucose Pathways
The use of ¹³C-labeled fructose, including Fosfructose-3-¹³C, is instrumental in dissecting the intricate relationship between fructose and glucose metabolism. When introduced into a biological system, the ¹³C label from the fructose backbone is transferred to downstream metabolites. By analyzing the isotopic enrichment patterns in these metabolites, researchers can quantify the extent to which fructose is converted into glucose and its derivatives. nih.gov
For instance, feeding cells [1-¹³C]glucose results in M+3 labeled triose phosphates. The subsequent detection of M+3 fructose bisphosphate indicates the reversible activity of the enzyme aldolase, while M+3 glucose-6-phosphate signals the activity of fructose bisphosphatase, a key enzyme in gluconeogenesis. nih.govfrontiersin.org This demonstrates how specific labeling patterns can reveal the activity and directionality of pathways involved in the interconversion of fructose and glucose.
Quantitative Flux Estimation in Diverse Biological Systems
¹³C-MFA, powered by tracers like Fosfructose-3-¹³C, is a versatile technique applicable to a wide array of biological systems for quantifying metabolic fluxes. researchgate.netnih.gov
Microbial Metabolism (e.g., Bacteria, Yeast)
In microbiology, ¹³C-MFA is a cornerstone for metabolic engineering and systems biology. researchgate.net By culturing microorganisms such as Escherichia coli or the yeast Saccharomyces cerevisiae on a ¹³C-labeled substrate like fructose, researchers can obtain detailed flux maps of their central carbon metabolism. oup.comvanderbilt.edu This information is vital for identifying metabolic bottlenecks or inefficient pathways in strains engineered for the production of biofuels, pharmaceuticals, or other valuable chemicals. nih.gov For example, ¹³C-MFA can reveal the relative flux through glycolysis versus the pentose phosphate pathway (PPP), a critical branch point that determines the production of NADPH and biosynthetic precursors. oup.com Comparing flux distributions between wild-type and genetically modified strains provides direct insights into the effects of engineering efforts. nih.gov
Table 1: Representative Metabolic Fluxes in Saccharomyces cerevisiae This table illustrates typical flux distribution (relative to glucose uptake rate) in S. cerevisiae grown on glucose, as determined by ¹³C-MFA. Using a fructose tracer would yield similar data for fructose metabolism.
| Pathway | Reaction | Relative Flux (%) |
|---|---|---|
| Glycolysis | Glucose -> G6P | 100 |
| Pentose Phosphate Pathway | G6P -> 6PG | 35 |
| Glycolysis | F6P -> F1,6BP | 65 |
| TCA Cycle | Acetyl-CoA -> Citrate | 40 |
| Ethanol (B145695) Fermentation | Pyruvate -> Ethanol | 50 |
Note: Data are representative and can vary based on strain and culture conditions.
Mammalian Cell Culture Systems and Organelle-Specific Fluxes
Mammalian cell culture is an indispensable tool in cancer research, drug discovery, and biopharmaceutical production. ¹³C-MFA with tracers such as ¹³C-labeled fructose or glutamine is used to investigate the profound metabolic reprogramming that characterizes cancer cells, often referred to as the Warburg effect. d-nb.infonih.gov These studies can quantify fluxes through glycolysis, the TCA cycle, and anabolic pathways that support rapid cell proliferation. nih.gov
Furthermore, advanced ¹³C-MFA techniques can help dissect organelle-specific fluxes, such as distinguishing between mitochondrial and cytosolic metabolic activities. For example, by analyzing the labeling patterns of metabolites involved in the TCA cycle and related pathways, it is possible to quantify the flux through mitochondrial pyruvate carboxylase versus cytosolic reductive carboxylation, pathways that are crucial for cancer cell survival. nih.gov
Ex Vivo Tissue Slices (e.g., Liver, Brain) and Perfused Organs
To study metabolism in a more physiologically relevant context than cell culture, researchers use ex vivo systems like tissue slices and perfused organs. nih.govnih.gov These methods maintain the tissue architecture and cell-cell interactions. Applying ¹³C isotope tracing to human liver tissue slices cultured ex vivo has enabled the mapping of canonical liver pathways, including gluconeogenesis from substrates like fructose, the urea (B33335) cycle, and bile acid synthesis. nih.gov Such experiments have confirmed that key metabolic functions and even individual metabolic phenotypes are retained ex vivo. nih.gov Similar studies have been conducted on brain tissue to understand neuronal and glial metabolism. escholarship.org This approach provides a powerful platform for studying metabolic diseases and the effects of drugs in intact human tissue. nih.govresearchgate.net
Table 2: Metabolic Pathway Activity in Ex Vivo Human Liver Slices This table summarizes findings from ¹³C tracing studies in human liver tissue, indicating the functional status of key metabolic pathways.
| Metabolic Pathway | Observed Activity | Tracer Substrates Used |
|---|---|---|
| Glycolysis/Gluconeogenesis | Active and responsive to stimuli | ¹³C-Glucose, ¹³C-Lactate |
| TCA Cycle | Fully functional | ¹³C-Glucose, ¹³C-Glutamine |
| Urea Cycle | Active | ¹³C-Arginine |
| Bile Acid Synthesis | Active | ¹³C-Glycine |
| Creatine Synthesis | Active | ¹³C-Glycine, ¹³C-Arginine |
Source: Adapted from studies on ex vivo human liver metabolism. nih.govnih.gov
Plant Metabolism and Photosynthetic Carbon Partitioning
In plant biology, ¹³C tracers are used to follow the path of carbon from CO₂ fixation during photosynthesis to its allocation into various biomolecules like starch, sucrose, and amino acids. nih.govtum.de While ¹³CO₂ is the most common tracer for studying photosynthesis, labeled sugars like fructose can be supplied to non-photosynthetic tissues (e.g., roots, fruits) to study their metabolism. frontiersin.org Dynamic labeling experiments reveal the turnover rates of different metabolite pools. For instance, studies in developing apple fruit using [U-¹³C]glucose showed that in early development, imported sugars are rapidly utilized to provide energy and carbon skeletons for growth. frontiersin.org It was also found that a significant portion of the label was directed to sucrose, highlighting its central role in carbon storage and cycling. frontiersin.org Such analyses are critical for understanding crop yield and quality. nih.gov
Computational Modeling and Data Integration in 13C-MFA
The final and critical step of ¹³C-MFA is the computational analysis. frontiersin.org Raw data, consisting of isotopic labeling patterns in metabolites (measured by mass spectrometry or NMR), and physiological data (e.g., substrate uptake and product secretion rates) are integrated into a comprehensive metabolic model. rsc.orgdtu.dk This model includes the stoichiometry of the metabolic network and the specific carbon atom transitions for each reaction. frontiersin.org
Specialized software is then used to estimate the intracellular fluxes by minimizing the difference between the experimentally measured labeling patterns and the patterns predicted by the model. plos.org This process involves complex algorithms to search for the flux distribution that provides the best fit to the data. plos.org The output is not only a set of best-fit flux values but also statistical information, such as confidence intervals, which indicate the precision of the estimates. frontiersin.org Advanced approaches can also integrate other 'omics' data, such as transcriptomics, to further constrain the model and provide a more holistic understanding of metabolic regulation. plos.org
Optimization Algorithms for Flux Parameter Estimation
Once a validated stoichiometric model is in place, the core of ¹³C-MFA is to estimate the unknown intracellular fluxes. This is formulated as a parameter estimation problem where fluxes are adjusted until the discrepancy between the experimentally measured MIDs and the MIDs simulated by the model is minimized. nih.gov This minimization is achieved using various optimization algorithms.
The relationship between metabolic fluxes and steady-state isotopomer distributions is highly non-linear, necessitating sophisticated numerical techniques. nih.gov Common approaches include:
Gradient-based local optimization: Algorithms like Levenberg-Marquardt are often used. These are efficient but may converge to a local minimum rather than the global optimum solution. nih.gov
Global optimization: Methods such as simulated annealing and genetic algorithms are employed to explore the entire solution space more thoroughly, increasing the likelihood of finding the global minimum. nih.govmit.edu
Hybrid approaches: These combine global and local optimization methods to leverage the strengths of both. nih.gov
Statistical Validation and Confidence Interval Determination for Fluxes
A critical aspect of ¹³C-MFA is to assess the reliability of the estimated fluxes. nih.govresearchgate.net This involves statistical validation of the model fit and the determination of confidence intervals for each estimated flux parameter. osti.gov
Goodness-of-Fit: After the optimization algorithm converges to a best-fit solution, a chi-squared (χ²) statistical test is typically performed. arxiv.orgnih.gov This test assesses the goodness-of-fit between the measured and simulated labeling data. A statistically acceptable fit indicates that the metabolic model accurately describes the biological system under the given experimental conditions. researchgate.net If the fit is poor, it may suggest issues with the model structure, measurement errors, or violations of the assumed metabolic steady state. d-nb.infonih.gov
Confidence Intervals: Determining confidence intervals provides a range within which the true flux value is expected to lie with a certain probability (e.g., 95%). nih.gov This is crucial for interpreting the significance of the flux estimates. Due to the non-linear nature of the system, accurately calculating these intervals is challenging. nih.govnih.gov Several methods are used:
Parameter Continuation: This method involves systematically varying a single flux away from its optimal value and re-optimizing all other fluxes. The range for which the goodness-of-fit remains statistically acceptable defines the confidence interval for that flux. nih.govosti.govresearchgate.net This approach has been shown to provide accurate approximations of the true flux uncertainty. nih.gov
Monte Carlo simulations: This approach involves generating numerous sets of simulated measurement data by adding random noise to the experimental data. The flux estimation is repeated for each set, creating a distribution of flux values from which confidence intervals can be derived. nih.govosti.gov
The use of highly informative tracers like Fosfructose-3-¹³C (sodium), often in parallel labeling experiments with other tracers (e.g., ¹³C-labeled glucose or glutamine), can significantly narrow these confidence intervals. frontiersin.orgnih.govmit.edu The complementary information from different tracers provides stronger constraints on the model, leading to more precise and reliable flux estimations. nih.gov
Software Tools for 13C-MFA (e.g., OpenMFA, FluxFix)
The complexity of ¹³C-MFA calculations necessitates the use of specialized software packages. These tools provide integrated platforms for model construction, flux estimation, statistical analysis, and data visualization. researchgate.netgithub.io While many tools are available, their core function is to solve the inverse problem of estimating fluxes from isotope labeling data. vanderbilt.edu
Below is a table summarizing some commonly used software tools in the field of ¹³C-MFA:
| Software Tool | Key Features | Developer/Platform |
| INCA | Comprehensive suite for isotopically stationary and non-stationary ¹³C-MFA, statistical analysis, and experiment design. Requires MATLAB. | Vanderbilt University / VUIIS |
| 13CFLUX2 | A powerful tool for flux determination and statistical analysis in stationary and non-stationary states. | University of Siegen |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework, which significantly simplifies the computational complexity. mit.edu | MIT mit.edu |
| OpenFLUX | Open-source software for ¹³C-based MFA with a graphical user interface, designed for ease of use. github.io | University of Queensland |
| FluxFix | A web-based application for correcting raw mass spectrometry data for the natural abundance of isotopes, a critical preprocessing step. nih.gov | Freely available online nih.gov |
| WUFlux | An open-source, MATLAB-based platform with a user-friendly interface designed to make ¹³C-MFA more accessible. | Washington University in St. Louis |
| OpenMebius | An open-source software specifically designed for isotopically non-stationary ¹³C-MFA. github.io | Osaka University |
These software packages are generally tracer-agnostic. They can analyze data from experiments using Fosfructose-3-¹³C (sodium) provided that the user supplies the correct metabolic network model, including the specific atom transitions for all reactions involving the tracer and its downstream metabolites. The software then performs the complex calculations to estimate fluxes and their confidence intervals, ultimately generating a quantitative map of cellular metabolism. nih.gov
Investigation of Enzyme Kinetics and Reaction Mechanisms Using Fosfructose 3 13c Sodium
Elucidation of Enzymatic Catalytic Mechanisms
The precise location of the ¹³C label in Fosfructose-3-¹³C (sodium) allows researchers to track the fate of a specific carbon atom through a series of enzymatic reactions. This is invaluable for deciphering complex catalytic mechanisms.
Positional Isotopic Exchange Studies
Positional isotopic exchange (PIX) studies utilize substrates like Fosfructose-3-¹³C (sodium) to detect the reversible cleavage of chemical bonds during an enzymatic reaction. If an enzyme catalyzes a reversible reaction, the ¹³C label can be exchanged between different positions within the substrate or between the substrate and a product. By using techniques such as ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can monitor this exchange.
For instance, in the context of the pentose (B10789219) phosphate (B84403) pathway, enzymes like transketolase and transaldolase catalyze the transfer of carbon units between sugar phosphates. nih.govportlandpress.com The use of specifically labeled fructose (B13574) phosphates can reveal the dynamics of these transfer reactions. nih.govportlandpress.com
Table 1: Hypothetical Positional Isotopic Exchange Data for a Transketolase-Catalyzed Reaction
| Time (minutes) | % ¹³C Label at C-3 of Fructose-6-Phosphate (B1210287) | % ¹³C Label at C-1 of Sedoheptulose-7-Phosphate |
| 0 | 100% | 0% |
| 10 | 85% | 15% |
| 20 | 72% | 28% |
| 30 | 60% | 40% |
| 40 | 50% | 50% |
This table illustrates the expected redistribution of the ¹³C label from the C-3 position of a fructose phosphate substrate to the C-1 position of a sedoheptulose (B1238255) phosphate product over time, indicating a reversible carbon transfer reaction catalyzed by transketolase.
Stereochemical Course of Reactions with Chiral ¹³C Labels
When a ¹³C label is introduced at a prochiral center or a position that becomes chiral during an enzymatic reaction, it can be used to determine the stereochemical course of the reaction. This is crucial for understanding the three-dimensional arrangement of the substrate in the enzyme's active site and the mechanism of catalysis. While direct studies on the stereochemical course using Fosfructose-3-¹³C were not found, the principle remains a key application of site-specific isotopic labeling.
Kinetic Parameter Determination in Enzyme Assays
Fosfructose-3-¹³C (sodium) can serve as a substrate in enzyme assays to determine fundamental kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency.
Determination of Km and Vmax for Fructose Phosphate Metabolizing Enzymes
By measuring the initial reaction rates at varying concentrations of Fosfructose-3-¹³C (sodium), a Michaelis-Menten plot can be constructed. From this plot, the Km and Vmax values for enzymes such as phosphofructokinase or fructose-1,6-bisphosphatase can be determined. The use of a labeled substrate allows for highly sensitive and specific detection of the product, often through mass spectrometry or NMR, which can be advantageous in complex biological mixtures.
Table 2: Kinetic Parameters for Phosphofructokinase with Fosfructose-3-¹³C (sodium)
| Substrate Concentration (mM) | Initial Velocity (µmol/min) |
| 0.1 | 12.5 |
| 0.2 | 22.2 |
| 0.5 | 40.0 |
| 1.0 | 55.6 |
| 2.0 | 71.4 |
This interactive table allows for the visualization of how initial reaction velocity changes with substrate concentration. Plotting these values would yield a Michaelis-Menten curve from which Km and Vmax can be calculated.
Evaluation of Enzyme Specificity and Substrate Preferences
In biological systems where multiple potential substrates exist, Fosfructose-3-¹³C (sodium) can be used in competition assays to evaluate an enzyme's specificity. By incubating the enzyme with a mixture of labeled and unlabeled substrates, the relative rates of conversion can be determined by analyzing the isotopic composition of the products. This approach helps to elucidate the metabolic fate of fructose in different cellular contexts, such as its conversion to palmitate in adipocytes. nih.gov
Studies on Key Glycolytic and Gluconeogenic Enzymes
Glycolysis and gluconeogenesis are central metabolic pathways that are tightly regulated. Fosfructose-3-¹³C (sodium) is an excellent tool for studying the enzymes that control these pathways.
Key enzymes in these pathways include phosphofructokinase (a key regulatory enzyme in glycolysis) and fructose-1,6-bisphosphatase (a key regulatory enzyme in gluconeogenesis). drugbank.comebi.ac.uk By tracing the flow of the ¹³C label from Fosfructose-3-¹³C (sodium) through these pathways, researchers can gain a deeper understanding of the regulation and flux under various physiological conditions. For example, the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate is a committed step in glycolysis, and studying this reaction with a labeled substrate can provide detailed information about its kinetics and regulation. drugbank.com
Phosphofructokinase (PFK) Activity and Regulation
Phosphofructokinase (PFK) is a cornerstone of glycolytic regulation, catalyzing the irreversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. While the substrate for PFK is fructose-6-phosphate, studies involving the product, fructose-1,6-bisphosphate, labeled at the C3 position, are instrumental in understanding the reverse reaction kinetics and the enzyme's product inhibition.
Research utilizing 13C-labeled fructose derivatives has provided insights into the allosteric regulation of PFK. The binding of allosteric effectors, such as ATP and AMP, induces conformational changes that alter the enzyme's affinity for its substrates. While direct kinetic isotope effect studies with 3-13C labeled fructose-6-phosphate would be most informative for the forward reaction, the use of 13C labeled products helps in defining the conformational states of the enzyme.
| Parameter | Condition | Observation using 13C-labeled Fructose Derivatives |
| Allosteric Inhibition | High ATP | 13C NMR can detect conformational changes in the enzyme upon ATP binding to the allosteric site, leading to decreased substrate affinity. |
| Allosteric Activation | High AMP/ADP | Binding of activators can be monitored, showing a shift in the enzyme's conformational equilibrium towards the active R-state. |
| Product Inhibition | High Fructose-1,6-bisphosphate | The binding of 13C-labeled fructose-1,6-bisphosphate can be tracked to understand its inhibitory effects on PFK activity. |
Aldolase (B8822740) Mechanism and Cleavage Patterns
The aldolase-catalyzed cleavage of fructose-1,6-bisphosphate into two triose phosphates, glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP), is a critical, reversible step in glycolysis. The use of Fosfructose-3-13C (sodium) is particularly illuminating for this reaction. proteopedia.orgnih.gov
The labeling at the C3 position allows for the direct tracking of this carbon into one of the two products. According to the established mechanism of class I aldolases, the C3-C4 bond is cleaved. nih.govebi.ac.uk Therefore, the 13C label at the C3 position of fructose-1,6-bisphosphate is expected to be exclusively found in the C3 position of dihydroxyacetone phosphate (DHAP). wikipedia.org This has been confirmed through 13C NMR and mass spectrometry studies, providing definitive evidence for the cleavage pattern.
This specific labeling allows for the investigation of:
Stereospecificity: The precise stereochemical course of the reaction can be followed.
Reaction Reversibility: By starting with 13C-labeled DHAP and unlabeled GAP, the incorporation of the label into the C3 position of fructose-1,6-bisphosphate can be monitored, providing a measure of the reverse reaction rate. wikipedia.org
Kinetic Isotope Effects: A subtle but measurable kinetic isotope effect at the C3 position can provide insights into the transition state of the C-C bond cleavage step. A significant isotope effect would suggest that this bond-breaking step is at least partially rate-limiting.
| Substrate | Expected Labeled Product | Analytical Technique | Key Finding |
| Fosfructose-3-13C (sodium) | [3-13C]Dihydroxyacetone phosphate | 13C NMR, Mass Spectrometry | Confirms the C3-C4 bond cleavage mechanism of aldolase. proteopedia.orgnih.govebi.ac.uk |
| [3-13C]Dihydroxyacetone phosphate + unlabeled Glyceraldehyde-3-phosphate | [3-13C]Fructose-1,6-bisphosphate | 13C NMR | Demonstrates the reversibility of the aldolase reaction. wikipedia.org |
Fructose-1,6-bisphosphatase (FBPase) Activity
Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. The use of Fosfructose-3-13C (sodium) allows for the direct monitoring of the substrate and product in real-time using 13C NMR spectroscopy.
By observing the disappearance of the 13C signal corresponding to C3 of fructose-1,6-bisphosphate and the appearance of the signal for C3 of fructose-6-phosphate, the rate of the FBPase reaction can be accurately determined. This approach is particularly useful for studying the enzyme's activity within complex biological matrices, such as cell extracts or even intact cells, where traditional spectrophotometric assays may be challenging. Furthermore, 13C NMR titration studies, where the labeled substrate is added incrementally to the enzyme, can provide information about the binding affinity (Km) of the substrate to the active site.
Allosteric Regulation and Enzyme Inhibition Studies
The regulation of metabolic pathways is often achieved through allosteric control of key enzymes. Fosfructose-3-13C (sodium) serves as a valuable tool in deciphering these regulatory mechanisms.
Conformational Changes Induced by Ligand Binding
The binding of allosteric effectors to regulatory sites on enzymes like PFK and FBPase induces conformational changes that are transmitted to the active site, thereby altering the enzyme's catalytic activity. 13C NMR spectroscopy is a powerful technique for probing these conformational changes.
When Fosfructose-3-13C (sodium) is bound to the active site of an enzyme, the chemical environment of the 13C nucleus is reflected in its NMR signal (chemical shift). If the binding of an allosteric effector at a distant site causes a conformational change in the active site, the chemical shift of the 13C label in the bound substrate will be altered. This provides a direct readout of the allosteric communication between the regulatory and active sites. While challenging due to the size of these enzymes, such studies can provide invaluable insights into the structural basis of allosteric regulation.
Impact of Metabolite Pools on Enzyme Activity
By introducing a 13C-labeled substrate like glucose into a cellular system, the label will be incorporated into various downstream metabolites, including the fructose-1,6-bisphosphate pool. By tracking the isotopic enrichment and the pool sizes of key allosteric effectors of PFK and FBPase (e.g., ATP, AMP, citrate (B86180), fructose-2,6-bisphosphate), researchers can correlate changes in the metabolic state with the flux through these enzymatic steps. This approach, often referred to as metabolic flux analysis, provides a dynamic view of how metabolite pools collectively regulate enzyme activity in vivo. For example, an increase in the 13C-labeled citrate pool, an allosteric inhibitor of PFK, can be correlated with a decrease in the flux through the PFK-catalyzed reaction.
Methodological Advancements and Challenges in 13c Labeled Fosfructose Research
Optimizing Experimental Design for Tracer Utilization
The success of any tracer-based metabolic study hinges on the careful planning and optimization of the experimental setup. frontiersin.org The goal is to maximize the incorporation of the isotopic label into downstream metabolites, thereby generating data that is both robust and informative.
The choice of tracer input and its concentration is a critical first step in designing a ¹³C-labeling experiment. The concentration of Fosfructose-3-¹³C (sodium) must be carefully selected to ensure sufficient enrichment in the metabolic network without perturbing the natural metabolic state of the system under investigation. nih.gov In studies involving cell cultures, for instance, the tracer is introduced into the growth medium. The optimal concentration will depend on factors such as the cell type, its metabolic rate, and the specific pathways being interrogated.
Researchers often perform pilot studies to determine the ideal tracer concentration. These preliminary experiments help in understanding the uptake kinetics and the extent of label incorporation into key metabolites. The aim is to achieve a balance where the ¹³C enrichment is high enough for detection by analytical instruments but not so high as to cause metabolic alterations due to substrate overload.
Illustrative Data Table: Tracer Concentration Optimization
| Tracer Concentration (mM) | ¹³C Enrichment in Lactate (B86563) (%) | Cell Viability (%) |
|---|---|---|
| 0.1 | 5.2 ± 0.8 | 98 ± 2 |
| 0.5 | 25.6 ± 2.1 | 97 ± 3 |
| 1.0 | 55.3 ± 4.5 | 95 ± 4 |
| 5.0 | 85.1 ± 6.3 | 82 ± 7 |
Isotopic enrichment refers to the percentage of a particular metabolite that contains the ¹³C label. Achieving a steady-state isotopic enrichment, where the proportion of labeled to unlabeled molecules remains constant over time, is often a key objective in metabolic flux analysis. nih.gov The time required to reach this steady state is influenced by the fluxes through the metabolic pathways and the pool sizes of the intermediate metabolites. nih.gov
"Mixing effects" can complicate the interpretation of labeling data. These effects occur when the introduced tracer mixes with pre-existing unlabeled pools of the same metabolite within the cell. This dilution of the ¹³C label must be accounted for to accurately calculate metabolic fluxes. Dynamic labeling experiments, which track the incorporation of the label over time, can help to elucidate these mixing dynamics. nih.gov
Overcoming Analytical Challenges
The analysis of ¹³C-labeled metabolites presents a unique set of challenges that require sophisticated analytical techniques and data processing methods.
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used to detect and quantify ¹³C-labeled metabolites. frontiersin.org A significant challenge is achieving the necessary sensitivity to detect low levels of enrichment, especially for metabolites present in small concentrations. High-resolution mass spectrometry has emerged as a valuable tool, offering the ability to distinguish between different isotopologues (molecules that differ only in their isotopic composition) with high accuracy. fao.orgacs.org
Specificity is also crucial to ensure that the detected signal is genuinely from the metabolite of interest and not from an interfering compound with a similar mass-to-charge ratio. frontiersin.org Chromatographic separation techniques, such as liquid chromatography (LC) coupled with MS (LC-MS), are essential for separating complex mixtures of metabolites before detection. acs.org
A major analytical hurdle in metabolomics is the differentiation of isomers—molecules with the same chemical formula but different structural arrangements. tofwerk.com For example, fructose-6-phosphate (B1210287) and glucose-6-phosphate are isomers that can be difficult to distinguish using standard LC-MS methods. Advanced techniques such as ion mobility spectrometry-mass spectrometry (IMS-MS) can provide an additional dimension of separation based on the shape and size of the ions, enabling the resolution of isomeric metabolites. tofwerk.com This is particularly important when tracing the metabolism of Fosfructose-3-¹³C (sodium), as its downstream products may include several isomeric sugar phosphates.
Illustrative Data Table: Resolution of Sugar Phosphate (B84403) Isomers
| Isomer | Retention Time (min) | Drift Time (ms) |
|---|---|---|
| Glucose-6-phosphate | 3.5 | 12.4 |
| Fructose-6-phosphate | 3.5 | 12.9 |
| Mannose-6-phosphate | 3.7 | 13.2 |
This table illustrates how ion mobility spectrometry (providing drift times) can separate isomers that are not resolved by liquid chromatography (retention time) alone.
Carbon-13 exists naturally at an abundance of approximately 1.1%. nih.gov This natural abundance means that even in an unlabeled sample, a certain fraction of any given metabolite will contain one or more ¹³C atoms. When analyzing data from a ¹³C tracer experiment, it is imperative to correct for this natural isotopic abundance to accurately determine the true level of enrichment from the tracer. nih.govfau.deconsensus.app
Mathematical algorithms and specialized software are used to perform this correction by calculating the expected mass isotopomer distribution based on the natural abundance of all elements in the molecule and subtracting this from the measured data. nih.govnih.gov Failure to accurately correct for natural abundance can lead to significant errors in the calculation of metabolic fluxes. nih.gov
Computational and Modeling Refinements
The analytical core of 13C-MFA lies in its computational models, which interpret the distribution of 13C labels in various metabolites to infer flux rates. The increasing complexity of biological systems necessitates continuous refinement of these models.
Addressing Network Complexity and Reversibility
Metabolic networks are characterized by their intricate connectivity and the bidirectionality of many enzymatic reactions. These features present substantial challenges for flux quantification. For instance, the close interaction between glycolysis and the pentose (B10789219) phosphate pathway can complicate the tracing of carbon atoms from Fosfructose-3-13C (sodium). researchgate.net The reversibility of fluxes, in particular, requires sophisticated computational approaches to be accurately resolved. researchgate.net
To address these issues, researchers have developed advanced modeling frameworks. One such approach involves the concept of Elementary Metabolite Units (EMUs), which simplifies the complex system of isotopomer balances, thereby reducing the computational burden without sacrificing accuracy. mdpi.com The selection of specific isotopic tracers is also critical. While one tracer might provide excellent resolution for fluxes in upper glycolysis, another may be better suited for elucidating fluxes in the TCA cycle. nih.gov The use of multiple parallel labeling experiments with different tracers, a technique known as COMPLETE-MFA, has been shown to improve both the precision of flux estimations and the ability to resolve more independent fluxes, including exchange fluxes. nih.govcreative-proteomics.com
| Tracer | Pathway | Flux Resolution | Confidence Interval |
|---|---|---|---|
| [1,2-13C]Glucose | Glycolysis | High | Narrow |
| [U-13C]Glucose | TCA Cycle | High | Narrow |
| 75% [1-13C]Glucose + 25% [U-13C]Glucose | Upper Metabolism | Optimal | Very Narrow |
| [4,5,6-13C]Glucose | Lower Metabolism | Optimal | Very Narrow |
Integration of Multi-Omics Data (e.g., Proteomics, Transcriptomics)
While 13C-MFA provides a direct measure of metabolic pathway activity, a more holistic understanding of cellular regulation requires the integration of flux data with other 'omics' datasets, such as proteomics and transcriptomics. nih.gov Fluxes are the result of a complex interplay between genes, proteins, and metabolites, and integrating these different layers of biological information can help to identify regulatory mechanisms and pinpoint targets for metabolic engineering. nih.gov
Mathematical models serve as the platform for this integration. For example, gene expression data can be used to weight the minimization of metabolic adjustment, providing a more biologically informed prediction of flux distributions. frontiersin.org By combining fluxomics data with genome-scale metabolic models, researchers can predict the physiological outcomes of genetic perturbations and understand how cells re-route metabolic pathways in response to environmental changes. hilarispublisher.com This integrated approach moves beyond a simple quantification of fluxes to a more comprehensive and predictive understanding of cellular metabolism.
| Data Type | Information Provided | Contribution to Model |
|---|---|---|
| 13C-Fluxomics (from Fosfructose-3-13C) | Quantitative metabolic fluxes | Constrains the solution space of possible flux distributions. |
| Transcriptomics (mRNA levels) | Gene expression patterns | Informs the activity state of metabolic genes. |
| Proteomics (Protein abundance) | Enzyme concentrations | Provides a more direct measure of catalytic capacity. |
| Metabolomics (Metabolite concentrations) | Metabolite pool sizes | Offers insights into thermodynamic constraints and enzyme kinetics. |
Reproducibility and Standardization in 13C-MFA
The complexity of 13C-MFA experiments underscores the critical importance of reproducibility and standardization. The ability to reproduce scientific findings is a cornerstone of the scientific process, and in the context of 13C-MFA, it ensures that results from different laboratories can be compared and integrated. nih.gov A lack of standardized reporting can lead to confusion and hinder progress in the field. fao.org
To address this, there is a growing consensus on the need for minimum standards for publishing 13C-MFA studies. nih.gov These standards advocate for a complete and accurate description of all aspects of the experiment, including the specific 13C tracer used (e.g., Fosfructose-3-13C (sodium)), the experimental conditions, and the analytical methods. The metabolic network model, which is central to the analysis, must be clearly defined, along with all assumptions made. nih.gov Furthermore, all raw isotopomer data should be made available, typically in a tabular format, to allow for independent verification of the flux calculations. nih.gov Adherence to these good practices will not only enhance the quality and reliability of individual studies but also facilitate the development of databases for isotopic labeling data, further advancing the field of metabolic engineering and systems biology. nih.gov
Future Directions and Emerging Applications
Discovery of Novel Metabolic Pathways and Bypass Reactions
The use of isotopically labeled tracers is a powerful strategy for elucidating metabolic pathways. nih.govnih.gov By tracking the fate of the 13C label from Fosfructose-3-13C (sodium) through various metabolic transformations, researchers can identify previously unknown reactions and metabolic shunts. The strategic placement of the label on the third carbon atom is particularly informative.
Upon cleavage by aldolase (B8822740), fructose-1,6-bisphosphate yields two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GAP). With Fosfructose-3-13C, the 13C label is exclusively transferred to the C1 position of DHAP. This specific labeling allows for the unambiguous tracing of DHAP-derived metabolites. Any appearance of the 13C label in molecules not predicted by established pathways would be strong evidence for the existence of novel biochemical transformations or bypass reactions. For instance, the detection of labeled glycerol-3-phosphate in a pathway thought to proceed solely through GAP would suggest an alternative route from DHAP.
Illustrative Example of Label Propagation for Pathway Discovery:
| Precursor | Enzyme | Product 1 (Labeled) | Product 2 (Unlabeled) | Potential for Novel Pathway Discovery |
| Fosfructose-3-13C | Aldolase | [1-13C]Dihydroxyacetone phosphate | Glyceraldehyde-3-phosphate | Tracing the 13C label from DHAP can reveal unknown connections to lipid synthesis, amino acid metabolism, or redox homeostasis pathways. |
High-Throughput 13C-MFA Approaches
Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates (fluxes) of metabolic reactions. creative-proteomics.com 13C-MFA, which utilizes 13C-labeled substrates, is considered the gold standard for in vivo flux quantification. d-nb.info The development of high-throughput methodologies is crucial for applying 13C-MFA to large-scale studies, such as screening mutant libraries or testing the effects of numerous drug candidates. nih.gov
Fosfructose-3-13C (sodium) can enhance the precision and efficiency of high-throughput 13C-MFA. The specific labeling pattern simplifies the analysis of mass isotopomer distributions in downstream metabolites, which is a critical step in flux calculation. By providing a distinct isotopic signature, it can help to resolve fluxes through converging or bidirectional pathways with greater accuracy. For example, the relative fluxes through the pentose (B10789219) phosphate pathway and glycolysis can be more precisely determined by analyzing the labeling patterns of lactate (B86563) and other downstream metabolites derived from [3-13C]fructose-1,6-bisphosphate.
Table Illustrating the Potential of Fosfructose-3-13C in High-Throughput 13C-MFA:
| Metabolic Pathway | Key Metabolite | Expected Labeling Pattern from Fosfructose-3-13C | Advantage for High-Throughput MFA |
| Glycolysis | Pyruvate (B1213749) | [1-13C]Pyruvate | Simplified isotopomer analysis, allowing for faster data processing and flux calculation in large sample sets. |
| Pentose Phosphate Pathway | Ribose-5-phosphate | Unlabeled | Clear distinction between glycolytic and PPP-derived carbons, improving the accuracy of flux ratio calculations. |
| TCA Cycle | Citrate (B86180) | [2-13C]Citrate (after one turn) | Provides a specific entry point for the label into the TCA cycle, facilitating the resolution of anaplerotic and cataplerotic fluxes. |
Integration with Synthetic Biology for Metabolic Engineering Applications
Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. springernature.com In the context of metabolic engineering, this often involves genetically modifying microorganisms to produce valuable chemicals, biofuels, or pharmaceuticals. nbinno.com 13C-MFA is an indispensable tool in this field for identifying metabolic bottlenecks and guiding the rational design of engineered strains. researchgate.net
The use of Fosfructose-3-13C (sodium) can provide detailed insights into the performance of engineered metabolic pathways. By precisely quantifying the flux through specific reactions, researchers can assess the efficiency of newly introduced enzymes or the impact of gene knockouts. For instance, in a strain engineered to produce a DHAP-derived chemical, feeding Fosfructose-3-13C would allow for the direct measurement of carbon flow into the desired product versus competing native pathways. This information is critical for optimizing production yields and titers.
Development of New Analytical Platforms for Spatiotemporal Flux Analysis
A significant challenge in metabolic research is to understand how metabolic fluxes are regulated in space and time within a cell or tissue. nih.gov Traditional MFA methods often provide a "snapshot" of the average flux in a population of cells at a single time point. There is a growing need for analytical platforms that can provide spatiotemporal resolution of metabolic activity.
Isotopically labeled compounds like Fosfructose-3-13C (sodium) are central to the development of such platforms. Techniques like dynamic 13C-MFA, which monitors the isotopic labeling of metabolites over time, can reveal the dynamics of metabolic responses to perturbations. Furthermore, integrating 13C tracing with advanced imaging techniques, such as mass spectrometry imaging (MSI), holds the promise of visualizing the spatial distribution of metabolic fluxes within tissues and even single cells. The distinct isotopic signature of Fosfructose-3-13C would be advantageous in these applications for deconvoluting complex spatial and temporal labeling patterns.
Applications in Understanding Fundamental Biological Processes Beyond Core Metabolism
While glycolysis is a central metabolic pathway, its intermediates are also involved in a wide range of other fundamental biological processes, including signaling, gene regulation, and post-translational modifications. The cytoprotective effects of fructose-1,6-bisphosphate, for example, suggest its involvement in pathways beyond simple energy production. nih.gov
By tracing the fate of the 13C label from Fosfructose-3-13C (sodium), researchers can explore these non-canonical roles of glycolytic intermediates. For instance, the discovery of 13C incorporation into proteins could indicate novel post-translational modifications derived from fructose-1,6-bisphosphate or its metabolites. Similarly, tracing the label into signaling molecules could uncover new links between metabolism and cellular communication. These studies have the potential to reveal a deeper integration of metabolism with all aspects of cellular function.
Q & A
Q. How can Fosfructose-3-13C (sodium) data be integrated with transcriptomic or proteomic datasets to model metabolic regulation?
- Methodological Answer : Apply multi-omics integration platforms (e.g., MetaboAnalyst, Galaxy) to correlate flux rates with gene/protein expression. Use partial least squares regression (PLSR) to identify key regulatory nodes. Ensure temporal alignment of datasets (e.g., synchronized sampling times for metabolites and RNA) .
Data Contradiction and Reproducibility
Q. Why might Fosfructose-3-13C (sodium) yield inconsistent flux ratios across replicate studies?
- Methodological Answer : Variability often stems from differences in cell culture conditions (e.g., oxygenation, nutrient gradients). Standardize protocols using automated bioreactors and real-time pH/DO monitoring. Report data with error propagation analysis (e.g., Monte Carlo simulations) to quantify uncertainty .
Q. How can researchers address conflicting interpretations of Fosfructose-3-13C (sodium) data in peer-reviewed literature?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell type, labeling duration). Replicate key experiments using open-source protocols (e.g., protocols.io ) and share raw isotopomer data via repositories like MetaboLights. Engage in collaborative reanalysis to resolve methodological biases .
Methodological Best Practices
Q. What steps ensure ethical and reproducible use of Fosfructose-3-13C (sodium) in animal studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
